

An In-depth Technical Guide to Sinapyl Alcohol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sinapyl alcohol*

Cat. No.: B3415451

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol is an organic compound that plays a crucial role in the biosynthesis of lignin, a complex polymer essential for the structural integrity of most terrestrial plants.^{[1][2]} As a monolignol, it is a primary building block of syringyl (S) lignin, which is particularly abundant in angiosperms. Beyond its structural role, **sinapyl alcohol** and its derivatives exhibit a range of biological activities, including antioxidant and anti-inflammatory properties, making them of significant interest in the fields of biochemistry, pharmacology, and materials science.^{[3][4]} This guide provides a comprehensive overview of the structure, chemical properties, and biological context of **sinapyl alcohol**, complete with detailed experimental protocols and data for researchers.

Chemical Structure and Properties

Sinapyl alcohol, with the IUPAC name 4-[(1E)-3-Hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol, is a phenylpropanoid characterized by a phenolic ring with two methoxy groups and a propenol side chain.^{[5][6]}

Physical and Chemical Properties

The key physicochemical properties of **sinapyl alcohol** are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{11}H_{14}O_4$	[1] [2] [3] [7] [8] [9] [10]
Molecular Weight	210.23 g/mol	[1] [2] [3] [7] [8]
Appearance	Pale yellow to yellow oil or colorless/white solid	[3] [5] [11]
Melting Point	61-65 °C	[1] [3] [5] [7] [12] [13]
Boiling Point	384.7 ± 37.0 °C (Predicted)	[3] [12]
Density	1.205 ± 0.06 g/cm ³ (Predicted)	[3] [7] [12]
pKa	10.00 ± 0.40 (Predicted)	[3] [4] [12]
Solubility	Water: Slightly soluble/Partly miscible. [2] [3] [7] [14] Organic Solvents: Soluble in ethanol, DMSO, dimethylformamide, acetonitrile (slightly), and chloroform (slightly). [2] [3] [4] [12]	[2] [3] [4] [7] [12] [14]
CAS Number	537-33-7	[1] [2] [7]

Spectroscopic Data

The spectroscopic signature of **sinapyl alcohol** is crucial for its identification and quantification.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~6.5	d	Aromatic CH
~6.3	dt	Vinylic CH
~6.1	d	Vinylic CH
~5.4	s	Phenolic OH
~4.3	d	CH_2OH
~3.9	s	OCH_3
~1.6	t	CH_2OH

Note: Actual chemical shifts can vary depending on the solvent and concentration.

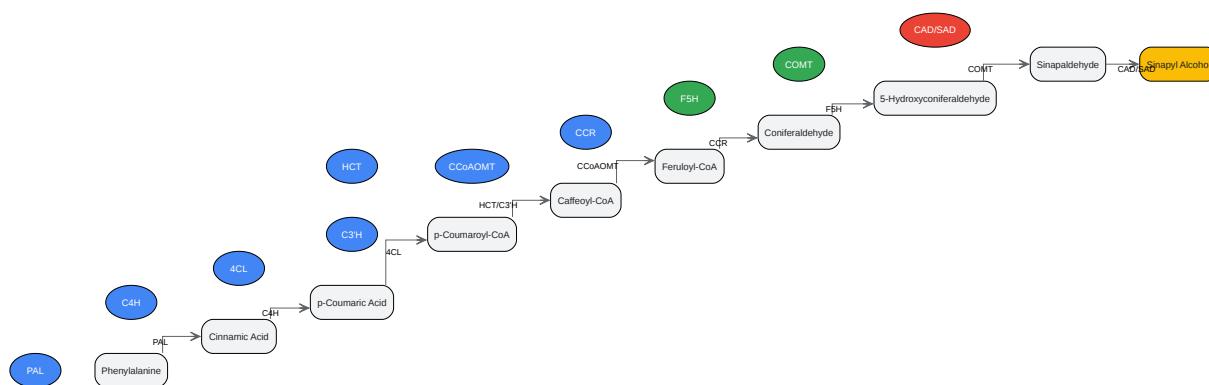
^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~147	C-O (Aromatic)
~134	C-OH (Aromatic)
~133	C (Aromatic)
~130	Vinylic CH
~128	Vinylic CH
~104	Aromatic CH
~64	CH_2OH
~56	OCH_3

Note: These are approximate values and can be influenced by the molecular environment.

IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Bond	Functional Group
3550-3200	Strong, Broad	O-H stretch	Alcohol (H-bonded)
3100-3000	Medium	=C-H stretch	Alkene
3000-2850	Medium	C-H stretch	Alkane
1680-1640	Medium	C=C stretch	Alkene
1600-1585 & 1500- 1400	Medium	C-C stretch (in-ring)	Aromatic
1320-1000	Strong	C-O stretch	Alcohol, Ether


UV-Vis Spectroscopy Data

Wavelength (λ_{max})	Solvent/Condition
33055 cm ⁻¹ (~302 nm)	Gas Phase (Conformer A)
33294 cm ⁻¹ (~300 nm)	Gas Phase (Conformer B)

Note: In solution, the λ_{max} is expected to be in a similar range. The absorption maxima can shift depending on the solvent polarity and pH.[\[15\]](#)

Biosynthesis of Sinapyl Alcohol

Sinapyl alcohol is synthesized in plants via the phenylpropanoid pathway, a complex metabolic network that produces a wide variety of phenolic compounds. The pathway starts with the amino acid phenylalanine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Sinapyl alcohol | C₁₁H₁₄O₄ | CID 5280507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 12. researchgate.net [researchgate.net]
- 13. The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding Sinapyl Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic Analyses of the Biofuels-Critical Phytochemical Coniferyl Alcohol and Its Enzyme-Catalyzed Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sinapyl Alcohol: Structure, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3415451#sinapyl-alcohol-structure-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com